5-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
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Description
5-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H12N4O3S and its molecular weight is 328.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of azetidine, pyrrolidine, and piperidine derivatives, including compounds with thiophene and oxadiazole rings, were synthesized and evaluated as potential pharmaceutical agents. These compounds, featuring complex heterocyclic structures, have been explored for their selective receptor agonist properties and minimal side effects (Habernickel, 2001).
Antimicrobial Activity
- New 1,2,4-triazoles derived from isonicotinic acid hydrazide have been synthesized, demonstrating significant antimicrobial activities against various bacterial strains. These findings underscore the potential of incorporating the oxadiazole motif for developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer Activity
- Novel synthesized oxadiazole derivatives have shown promising anticancer activities, highlighting the importance of the thiophene and oxadiazole moieties in enhancing biological efficacy against various cancer cell lines. This research provides insights into the design of potential anticancer drugs (Redda & Gangapuram, 2007).
Molecular Structure and Activity Relationship
- Studies on the synthesis, characterization, and evaluation of quinoline-oxadiazole-based azetidinone derivatives and their antimicrobial activities against different bacterial strains offer valuable data on structure-activity relationships, guiding the development of new therapeutic agents (Dodiya et al., 2012).
Novel Heterocyclic Compounds
- Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has expanded the understanding of heterocyclic compounds' role in drug development. These studies underscore the therapeutic potential of combining oxadiazole and tetrahydropyridine moieties (Albratty et al., 2019).
Properties
IUPAC Name |
5-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12-2-1-9(5-16-12)15(21)19-6-11(7-19)14-17-13(18-22-14)10-3-4-23-8-10/h1-5,8,11H,6-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKFWEWTIFLCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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